Boc-D-Lys(Z)-OH

Vue d'ensemble

Description

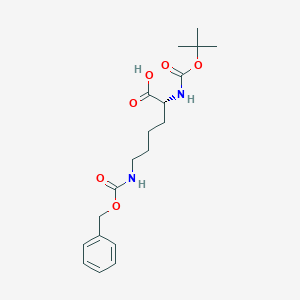

Boc-D-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the side chain amino group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Protection of the Amino Group: The synthesis begins with the protection of the amino group of D-lysine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF).

Protection of the Side Chain Amino Group: The side chain amino group is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as triethylamine (TEA) in a solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of Boc-D-Lys(Z)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Boc-D-Lys(Z)-OH undergoes deprotection reactions to remove the Boc and Z groups. The Z group can be removed using catalytic hydrogenation in the presence of palladium on carbon (Pd/C).

Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride, methanol, palladium on carbon (Pd/C).

Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM).

Major Products Formed:

Deprotection: D-lysine.

Coupling: Peptides with this compound as a building block.

Applications De Recherche Scientifique

Synthesis and Characterization

Boc-D-Lys(Z)-OH can be synthesized using various methods, including:

- Protection of D-lysine : The synthesis typically involves the reaction of D-lysine with di-t-butyl dicarbonate in the presence of a base like sodium hydroxide, followed by treatment with benzyl chloroformate to introduce the Z protection.

- Characterization Techniques : Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the compound.

Peptide Synthesis

This compound is primarily used in the synthesis of peptides due to its ability to provide a stable intermediate that can undergo further reactions without decomposing. It allows for the incorporation of lysine into peptide chains while maintaining control over the stereochemistry.

Table 1: Peptide Synthesis Applications

| Application | Description |

|---|---|

| Antibody-drug conjugates | Used to create conjugates that enhance targeting and efficacy in therapies. |

| Vaccine development | Facilitates the synthesis of immunogenic peptides for vaccine formulations. |

| Therapeutic peptides | Enables the design of peptides with specific biological activities. |

Drug Development

This compound has been explored in drug development, particularly in designing opioid peptides. For instance, modifications involving this compound have shown enhanced binding affinity and selectivity for opioid receptors, indicating potential therapeutic applications in pain management.

Case Study: Opioid Peptides

Research has demonstrated that incorporating this compound into opioid peptide structures significantly increases their antagonist activity against δ-opioid receptors. This modification leads to promising candidates for further development in pain relief therapies .

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques where it serves as a building block for creating complex biomolecules. Its ability to form stable linkages makes it suitable for attaching drugs or imaging agents to proteins or antibodies.

Table 2: Bioconjugation Applications

| Technique | Description |

|---|---|

| Click chemistry | Used as a precursor for azide-alkyne cycloaddition reactions. |

| Protein labeling | Facilitates the attachment of fluorescent tags for imaging studies. |

| Targeted drug delivery | Enhances specificity in delivering therapeutics to target cells. |

Material Science Applications

This compound has applications beyond biological systems; it is also used in material science for synthesizing polymeric materials and hydrogels that mimic biological tissues.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Biodegradable polymers | Serves as a monomer in creating environmentally friendly materials. |

| Hydrogels | Used in developing hydrogels for drug delivery systems and tissue engineering. |

Mécanisme D'action

Mechanism:

- Boc-D-Lys(Z)-OH acts as a protected amino acid derivative in peptide synthesis. The protecting groups (Boc and Z) prevent unwanted side reactions during the synthesis process. The Boc group is removed under acidic conditions, while the Z group is removed via catalytic hydrogenation .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Boc-L-Lys(Z)-OH: Similar to Boc-D-Lys(Z)-OH but with the L-isomer of lysine. Used in peptide synthesis with similar protecting groups.

Fmoc-D-Lys(Z)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection. Offers different deprotection conditions.

Cbz-D-Lys(Z)-OH: Uses benzyloxycarbonyl (Cbz) for both amino and side chain protection.

Uniqueness:

Activité Biologique

Boc-D-Lys(Z)-OH , or N-alpha-Boc-N-epsilon-benzyloxycarbonyl-D-lysine, is a derivative of lysine that features a benzyloxycarbonyl protecting group on its side chain. This compound is primarily used in peptide synthesis due to its unique protective groups that allow for greater control and specificity during the synthesis process. The molecular weight of this compound is approximately 380.5 g/mol.

This compound has been studied extensively for its biological activities, particularly in the context of opioid peptides. Research indicates that the introduction of lysine at specific positions within peptide structures can influence their pharmacological properties, particularly their affinity and activity at opioid receptors.

- Opioid Receptor Interaction : Studies have shown that this compound can enhance the potency of certain peptide analogs at the delta-opioid receptor. For instance, when substituted into the Dmt-Tic pharmacophore, it has been observed to increase the antagonist potency significantly compared to other amino acid substitutions .

- Dual Activity : The compound exhibits both μ-agonist and δ-antagonist activities depending on its structural context within various peptide analogs. This duality suggests potential therapeutic applications in pain management and opioid receptor modulation .

Table 1: Comparative Potency of Opioid Peptide Analogues Containing this compound

| Compound | μ-Agonist Activity (IC50, nM) | δ-Antagonist Activity (pA2) |

|---|---|---|

| H-Dmt-Tic-Lys(Z)-OH | 434-1990 | 11.43 |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 145 | 11.43 |

| H-Dmt-Tic-Gly-NH-Ph | >10000 | NA |

NA = Not Applicable; values represent average findings from multiple assays.

The data indicate that while this compound enhances δ-antagonist activity significantly, its μ-agonist activity remains variable across different analogs. The introduction of this compound into various peptide backbones has yielded a range of biological activities, suggesting a complex interplay between structure and function.

Pharmacological Implications

The ability of this compound to modify the pharmacological profile of peptides makes it a valuable tool in drug design. Its incorporation into opioid peptides can lead to:

- Improved Efficacy : By enhancing receptor binding and functional activity.

- Reduced Side Effects : Potentially leading to safer therapeutic profiles for pain management by balancing agonist and antagonist effects.

Propriétés

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151378 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55878-47-2 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55878-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.